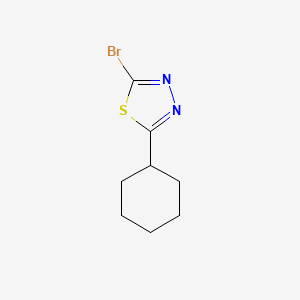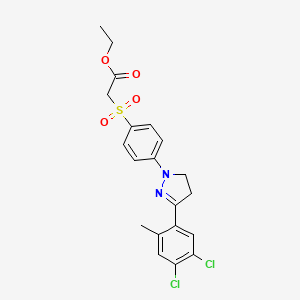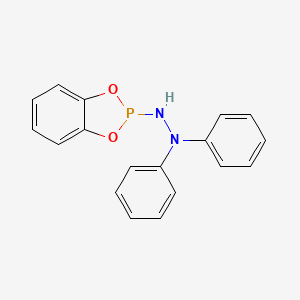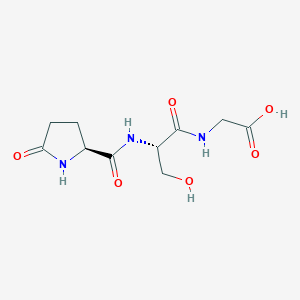
5-Oxo-L-prolyl-L-serylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-L-prolyl-L-serylglycine is a synthetic peptide compound with the molecular formula C10H16N4O5 It is composed of three amino acids: L-proline, L-serine, and glycine, linked together in a specific sequence
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-L-prolyl-L-serylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-proline, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, L-serine, is activated and coupled to the growing peptide chain.
Repetition: The deprotection and coupling steps are repeated for glycine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized for efficiency, yield, and cost-effectiveness, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxo-L-prolyl-L-serylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form derivatives with altered properties.
Reduction: Reduction reactions can modify the peptide’s functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the peptide, enhancing its reactivity or stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
5-Oxo-L-prolyl-L-serylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound is investigated for its potential role in cellular processes and signaling pathways.
Medicine: Research explores its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is utilized in the development of new materials and biotechnological applications.
Wirkmechanismus
The mechanism of action of 5-Oxo-L-prolyl-L-serylglycine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular functions. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Oxo-L-proline: A precursor in the synthesis of 5-Oxo-L-prolyl-L-serylglycine, involved in various metabolic pathways.
L-serylglycine: A dipeptide with similar structural features but lacking the proline residue.
Pyroglutamyl-seryl-glycinamide: A related peptide with a different sequence and potential biological activities.
Uniqueness
This compound is unique due to its specific sequence and the presence of the 5-oxo group on the proline residue. This structural feature may confer distinct biological activities and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
50816-30-3 |
|---|---|
Molekularformel |
C10H15N3O6 |
Molekulargewicht |
273.24 g/mol |
IUPAC-Name |
2-[[(2S)-3-hydroxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C10H15N3O6/c14-4-6(9(18)11-3-8(16)17)13-10(19)5-1-2-7(15)12-5/h5-6,14H,1-4H2,(H,11,18)(H,12,15)(H,13,19)(H,16,17)/t5-,6-/m0/s1 |
InChI-Schlüssel |
MNXSLJHGHGAOJQ-WDSKDSINSA-N |
Isomerische SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)O |
Kanonische SMILES |
C1CC(=O)NC1C(=O)NC(CO)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


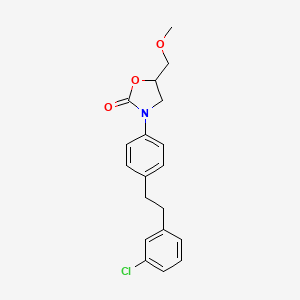

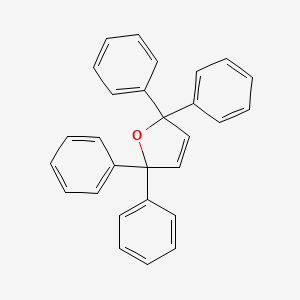
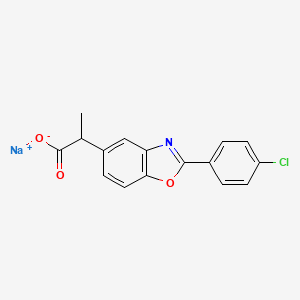
![2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran](/img/structure/B12902025.png)
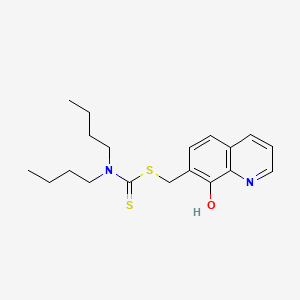
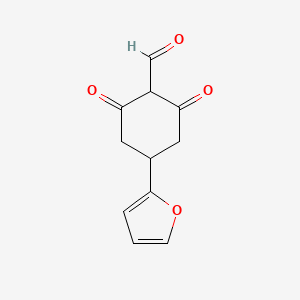
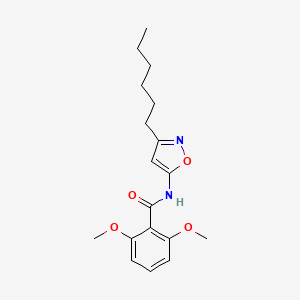
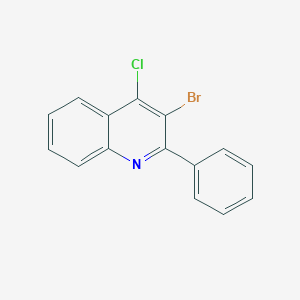
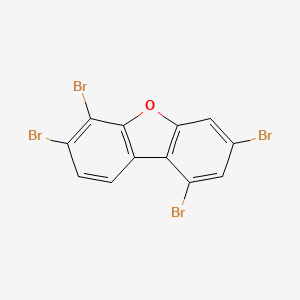
![4-{2-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}morpholine](/img/structure/B12902067.png)
